Cas no 899963-21-4 (N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide)

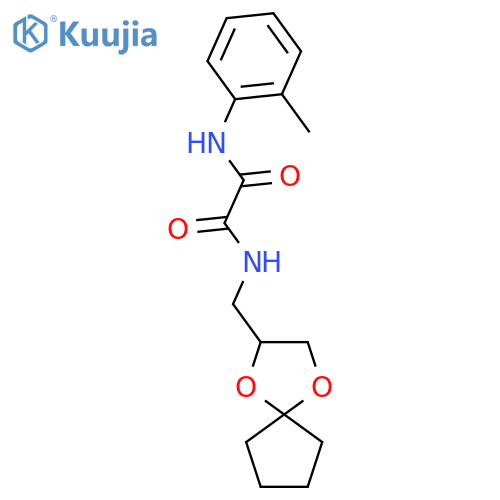

899963-21-4 structure

商品名:N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide

N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide 化学的及び物理的性質

名前と識別子

-

- AB00681456-01

- 899963-21-4

- AKOS024678793

- F2764-0238

- N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide

- N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-methylphenyl)oxamide

- N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide

- N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide

-

- インチ: 1S/C17H22N2O4/c1-12-6-2-3-7-14(12)19-16(21)15(20)18-10-13-11-22-17(23-13)8-4-5-9-17/h2-3,6-7,13H,4-5,8-11H2,1H3,(H,18,20)(H,19,21)

- InChIKey: GTTWNRJWFTZOCK-UHFFFAOYSA-N

- ほほえんだ: O1C(CNC(C(NC2C=CC=CC=2C)=O)=O)COC21CCCC2

計算された属性

- せいみつぶんしりょう: 318.15795719g/mol

- どういたいしつりょう: 318.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 448

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2764-0238-4mg |

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide |

899963-21-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2764-0238-15mg |

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide |

899963-21-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2764-0238-50mg |

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide |

899963-21-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2764-0238-3mg |

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide |

899963-21-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2764-0238-75mg |

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide |

899963-21-4 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2764-0238-30mg |

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide |

899963-21-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2764-0238-25mg |

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide |

899963-21-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2764-0238-5mg |

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide |

899963-21-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2764-0238-10mg |

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide |

899963-21-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2764-0238-40mg |

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide |

899963-21-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 |

N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

899963-21-4 (N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide) 関連製品

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量